![molecular formula C11H18F3N3 B11755557 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position and a pentylamine group attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate is then subjected to further reactions to introduce the pentylamine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: An intermediate in the synthesis of the target compound.
5-methyl-3-trifluoromethyl-1H-pyrazole: A structurally related compound with similar chemical properties.
Uniqueness
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is unique due to the presence of both the trifluoromethyl and pentylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H18F3N3 |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-3-4-5-6-15-8-9-7-10(11(12,13)14)17(2)16-9/h7,15H,3-6,8H2,1-2H3 |
Clé InChI |
IPGOYESWIGANDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=NN(C(=C1)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
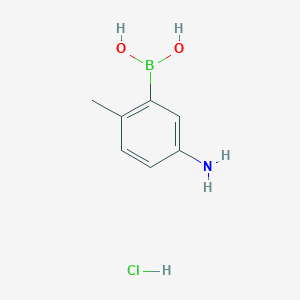
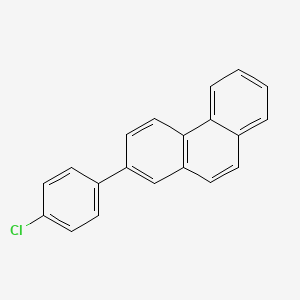

![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)


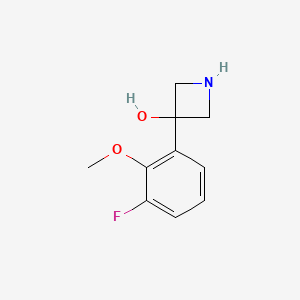
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

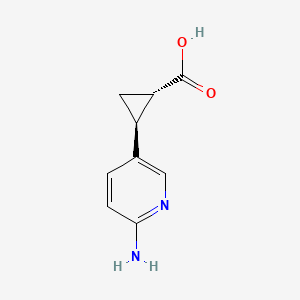
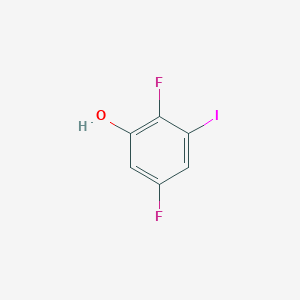
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
